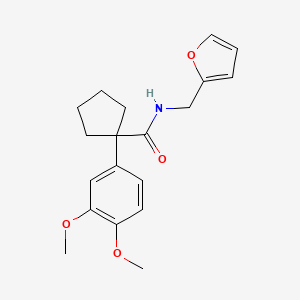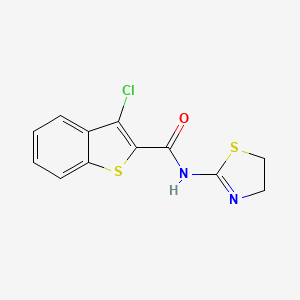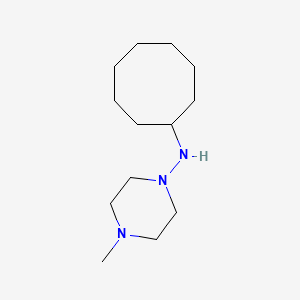
2-methoxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxybenzaldehyde (3,7-dimethyl-2-quinolinyl) hydrazone, also known as DMQH, is a chemical compound that has been studied for its potential use in scientific research. The compound has been found to have various biochemical and physiological effects that make it useful for a range of applications.
Mecanismo De Acción
2-methoxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone binds to copper ions through the formation of a complex that involves the nitrogen atoms of the hydrazone group. The resulting complex is fluorescent and can be detected through spectroscopic methods.
Biochemical and Physiological Effects:
2-methoxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone has been found to have various biochemical and physiological effects. The compound has been shown to have antioxidant properties and can scavenge free radicals. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and its fluorescence properties make it useful for the detection of copper ions. However, the compound has some limitations, including its potential toxicity and the fact that it is not selective for copper ions.
Direcciones Futuras
There are several potential future directions for research on 2-methoxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone. One area of interest is the development of new fluorescent probes based on the structure of 2-methoxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone. Another potential direction is the investigation of the compound's effects on other biological systems, such as its potential as an anti-inflammatory agent. Finally, there is potential for the use of 2-methoxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone in the development of new diagnostic tools for the detection of copper-related diseases.
Métodos De Síntesis
2-methoxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone can be synthesized through a simple reaction between 2-methoxybenzaldehyde, 3,7-dimethylquinoline, and hydrazine hydrate. The reaction is typically carried out under reflux conditions, and the resulting product can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2-methoxybenzaldehyde (3,7-dimethyl-2-quinolinyl)hydrazone has been studied for its potential use as a fluorescent probe for the detection of metal ions. The compound has been found to selectively bind to copper ions, and its fluorescence properties can be used to detect the presence of copper in biological samples.
Propiedades
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-3,7-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-13-8-9-15-11-14(2)19(21-17(15)10-13)22-20-12-16-6-4-5-7-18(16)23-3/h4-12H,1-3H3,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZUHMJIPKHJSN-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)NN=CC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)N/N=C/C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-3,7-dimethylquinolin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3,5-dichloro-4-methylbenzoyl)-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5692265.png)

![{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5692275.png)
![3-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5692276.png)
![3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5692281.png)





![N-(6-oxo-6,9,10,11,12,13-hexahydrochromeno[4,3-d]cyclohepta[b]pyridin-7-yl)acetamide](/img/structure/B5692329.png)